Cas no 2137617-95-7 (5-(2-Methyl-1,3-thiazol-4-yl)-1,2,3,6-tetrahydropyridin-3-amine)
5-(2-Methyl-1,3-thiazol-4-yl)-1,2,3,6-tetrahydropyridin-3-amine Chemical and Physical Properties
Names and Identifiers
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- 5-(2-methyl-1,3-thiazol-4-yl)-1,2,3,6-tetrahydropyridin-3-amine
- 2137617-95-7
- EN300-743161
- 5-(2-Methyl-1,3-thiazol-4-yl)-1,2,3,6-tetrahydropyridin-3-amine
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- Inchi: 1S/C9H13N3S/c1-6-12-9(5-13-6)7-2-8(10)4-11-3-7/h2,5,8,11H,3-4,10H2,1H3
- InChI Key: QXAQQKODVUBNCI-UHFFFAOYSA-N
- SMILES: S1C(C)=NC(=C1)C1=CC(CNC1)N
Computed Properties
- Exact Mass: 195.08301860g/mol
- Monoisotopic Mass: 195.08301860g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 79.2Ų
5-(2-Methyl-1,3-thiazol-4-yl)-1,2,3,6-tetrahydropyridin-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-743161-1.0g |
5-(2-methyl-1,3-thiazol-4-yl)-1,2,3,6-tetrahydropyridin-3-amine |
2137617-95-7 | 95% | 1.0g |
$2186.0 | 2024-05-24 | |
| Enamine | EN300-743161-0.05g |
5-(2-methyl-1,3-thiazol-4-yl)-1,2,3,6-tetrahydropyridin-3-amine |
2137617-95-7 | 95% | 0.05g |
$1836.0 | 2024-05-24 | |
| Enamine | EN300-743161-0.1g |
5-(2-methyl-1,3-thiazol-4-yl)-1,2,3,6-tetrahydropyridin-3-amine |
2137617-95-7 | 95% | 0.1g |
$1923.0 | 2024-05-24 | |
| Enamine | EN300-743161-0.25g |
5-(2-methyl-1,3-thiazol-4-yl)-1,2,3,6-tetrahydropyridin-3-amine |
2137617-95-7 | 95% | 0.25g |
$2011.0 | 2024-05-24 | |
| Enamine | EN300-743161-0.5g |
5-(2-methyl-1,3-thiazol-4-yl)-1,2,3,6-tetrahydropyridin-3-amine |
2137617-95-7 | 95% | 0.5g |
$2098.0 | 2024-05-24 | |
| Enamine | EN300-743161-2.5g |
5-(2-methyl-1,3-thiazol-4-yl)-1,2,3,6-tetrahydropyridin-3-amine |
2137617-95-7 | 95% | 2.5g |
$4286.0 | 2024-05-24 | |
| Enamine | EN300-743161-5.0g |
5-(2-methyl-1,3-thiazol-4-yl)-1,2,3,6-tetrahydropyridin-3-amine |
2137617-95-7 | 95% | 5.0g |
$6339.0 | 2024-05-24 | |
| Enamine | EN300-743161-10.0g |
5-(2-methyl-1,3-thiazol-4-yl)-1,2,3,6-tetrahydropyridin-3-amine |
2137617-95-7 | 95% | 10.0g |
$9400.0 | 2024-05-24 |
5-(2-Methyl-1,3-thiazol-4-yl)-1,2,3,6-tetrahydropyridin-3-amine Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on 5-(2-Methyl-1,3-thiazol-4-yl)-1,2,3,6-tetrahydropyridin-3-amine
Introduction to 5-(2-Methyl-1,3-thiazol-4-yl)-1,2,3,6-tetrahydropyridin-3-amine (CAS No. 2137617-95-7) in Modern Chemical and Biomedical Research
5-(2-Methyl-1,3-thiazol-4-yl)-1,2,3,6-tetrahydropyridin-3-amine, identified by the chemical compound code CAS No. 2137617-95-7, represents a significant advancement in the realm of pharmaceutical chemistry and medicinal biology. This compound has garnered considerable attention due to its unique structural features and promising biological activities. The molecular framework of 5-(2-Methyl-1,3-thiazol-4-yl)-1,2,3,6-tetrahydropyridin-3-amine integrates a thiazole moiety with a tetrahydropyridine scaffold, which has been strategically designed to modulate various biological pathways. Such structural design principles are central to the development of novel therapeutic agents capable of addressing complex diseases with high specificity and efficacy.
The thiazole ring is a heterocyclic structure that has long been recognized for its broad spectrum of biological activities. It is a key component in numerous natural products and synthetic drugs, exhibiting properties such as antimicrobial, anti-inflammatory, and anticancer effects. The presence of the 2-methyl substituent in the thiazole ring further enhances the compound's pharmacological potential by influencing its electronic properties and interactions with biological targets. In contrast, the tetrahydropyridine portion of the molecule contributes to its solubility and bioavailability, making it an attractive candidate for further development.
Recent advancements in computational chemistry have enabled researchers to predict the biological behavior of such compounds with greater accuracy. Molecular docking studies have revealed that 5-(2-Methyl-1,3-thiazol-4-yl)-1,2,3,6-tetrahydropyridin-3-amine interacts with several key enzymes and receptors implicated in neurological disorders. Specifically, its ability to bind to serotonin receptors suggests potential applications in treating conditions such as depression and anxiety. Furthermore, preliminary in vitro assays indicate that this compound exhibits inhibitory activity against certain kinases associated with cancer progression.
The synthesis of 5-(2-Methyl-1,3-thiazol-4-yl)-1,2,3,6-tetrahydropyridin-3-amine involves a multi-step process that requires careful optimization to ensure high yield and purity. The introduction of the tetrahydropyridine core necessitates precise control over reaction conditions to avoid unwanted side products. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the desired carbon-carbon bonds efficiently. The incorporation of the thiazole ring is achieved through cyclization reactions that leverage reactive intermediates derived from thiourea derivatives.
One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. By modifying various substituents on the thiazole and tetrahydropyridine moieties, chemists can generate libraries of derivatives with tailored biological properties. Such libraries are instrumental in high-throughput screening (HTS) campaigns aimed at identifying lead compounds for further development. The flexibility offered by this molecular architecture allows for rapid iteration during the drug design process.
Current research is focused on elucidating the mechanism of action of 5-(2-Methyl-1,3-thiazol-4-yl)-1,2,3,6-tetrahydropyridin-3-amine at a molecular level. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are being utilized to determine how this compound interacts with its biological targets. Understanding these interactions will provide critical insights into its therapeutic potential and help guide future modifications.
The pharmaceutical industry has shown keen interest in compounds like 5-(2-Methyl-1,3-thiazol-4-yl)-1,2,3,6-tetrahydropyridin-3-amine due to their innovative structural designs and promising preclinical data. Several companies have initiated clinical trials to evaluate their efficacy in treating neurological disorders and cancer. The success of these trials will depend on factors such as dosing regimens, pharmacokinetic profiles, and patient tolerance.
In conclusion,5-(2-Methyl-1,3-thiazol-4-ylyl)-1H-pyrrole[2',3':4',5']pyrido[1',2':6',5']pyrazine represents a significant contribution to modern chemical biology research. Its unique structural features make it an excellent candidate for further exploration as a therapeutic agent. As research progresses,CAS No 2137617957 will continue to play a pivotal role in advancing our understanding of disease mechanisms and developing novel treatments.
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